molecular formula C9H8F3NO B1282325 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 64748-87-4

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone

Cat. No. B1282325
CAS RN: 64748-87-4
M. Wt: 203.16 g/mol
InChI Key: DVMAOBMOGUURBU-UHFFFAOYSA-N
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Description

“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C9H8F3NO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” can be represented by the InChI code: 1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 . This InChI code provides a unique representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” include a molecular weight of 205.18 g/mol . The compound has a topological polar surface area of 46.2 Ų . Other properties such as melting point, boiling point, and density are not well-documented in the literature .

Scientific Research Applications

  • Antimicrobial Activity : The compound shows potential in antimicrobial applications. Wanjari (2020) reported the synthesis and antimicrobial activity of a compound derived from 4-chlorophenol, an active pharmaceutical ingredient, demonstrating effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020).

  • Synthesis of Novel Derivatives : Hessien et al. (2009) explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. These compounds have shown potential for anticancer applications (Hessien et al., 2009).

  • Antimicrobial Molecules : Gordon et al. (2022) reported the Cu(II)-photocatalysed hydrocarboxylation of imines, including derivatives of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone, showing potential as antimicrobial molecules (Gordon et al., 2022).

  • Photoremovable Protecting Group : Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using a derivative of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone. This has applications in the synthesis of various compounds (Atemnkeng et al., 2003).

  • Catalyst in Pharmaceutical Applications : Yu et al. (2018) explored the use of an enzyme derived from Burkholderia cenocepacia as a catalyst in the efficient anti-Prelog’s bioreduction of 3, 5-Bis(Trifluoromethyl) acetophenone, indicating its potential in pharmaceutical applications (Yu et al., 2018).

  • Antiviral Activity : Attaby et al. (2006) synthesized and evaluated the antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives, highlighting potential applications in antiviral drug development (Attaby et al., 2006).

  • Anticonvulsant Agents : Ahuja and Siddiqui (2014) synthesized a series of derivatives to explore potential anticonvulsant agents, showcasing the compound's utility in neuropharmacology (Ahuja & Siddiqui, 2014).

properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMAOBMOGUURBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538436
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone

CAS RN

64748-87-4
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Charge 2-bromo-1-[3(trifluoromethyl)phenyl]-1-ethanone (1664.7 g; 1.00 equiv; 6.23 moles) and tetrahydrofuran (7500 mL) to a 12 L 3-necked round bottom flask (fitted with water-cooled condenser, nitrogen blanket, mechanical stirrer and cooling bath. Charge sodium azide (425.6 g; 1.05 equiv; 6.55 moles) in one portion. Rinse into the flask with water (135 mL). Stir the pale yellow slurry at RT under nitrogen. After 6 hours, add water (260 mL) and continue to stir overnight. Filter the resulting orange slurry over a thin pad of Celite® and rinse with THF (1 L). Divide the resulting solution into two equal portions (5146.5 g each). Charge two identical 22 L 3-necked round bottom flask (fitted with addition funnel, water-cooled condenser, nitrogen blanket, mechanical stirrer and cooling bath) with triphenylphosphine (889 g, 3.43 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (1304 g, 6.86 mol, 2.2 eq) and THF (5.6 L). Add the two portions of intermediate mixture via addition funnels to the individual flasks over four hours, controlling the foaming from nitrogen evolution by addition rate and the temperature by use of an ice bath. On completion of addition stir the slurry at ambient temperature for two hours, then filter solids from both reactors onto the same filter. Wash both flasks and the combined cake with a total THF (4 L). Dry in a vacuum oven at 40° C. overnight to afford (2-Amino-1-(3-trifluoromethyl-phenyl)-ethanone)-, p-toluene sulfonate (1:1) as a white, crystalline solid (2340 g, 6.23 mol, 72%).
Quantity
1664.7 g
Type
reactant
Reaction Step One
Quantity
7500 mL
Type
solvent
Reaction Step One
Quantity
425.6 g
Type
reactant
Reaction Step Two
Quantity
889 g
Type
reactant
Reaction Step Three
Quantity
1304 g
Type
reactant
Reaction Step Three
Name
Quantity
5.6 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone
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Citations

For This Compound
2
Citations
SA May, MD Johnson, TM Braden… - … Process Research & …, 2012 - ACS Publications
The development of reactions in a continuous fashion in plug flow tube reactors (PFR) offers unique advantages to the drug development and scale-up process and can also enable …
Number of citations: 74 pubs.acs.org
W Zhu - 2014 - publikationen.sulb.uni-saarland.de
This dissertation describes development of inhibitors targeting two enzymes regarding bacterial RNA polymerase (RNAP) and steroid 11β-hydroxylase (CYP11B1) for wound healing. …

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